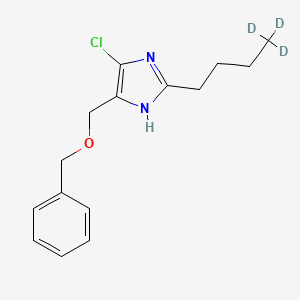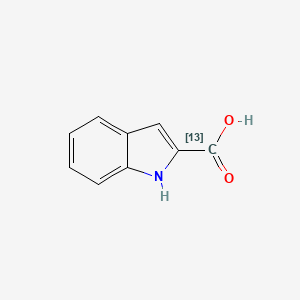
1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indole-2-carboxylic acid is a labeled compound of Indole-2-carboxylic acid, where the carbon at the 2-position of the indole ring is replaced with the carbon-13 isotope. This compound is significant in various scientific research fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1H-indole-2-carboxylic acid typically involves the synthesis of Indole-2-carboxylic acid followed by the incorporation of the carbon-13 isotope. One common method involves the reflux reaction of ortho-methylnitrobenzene, diethyl oxalate, and sodium methoxide, followed by further reactions to introduce the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of indole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products: The major products formed from these reactions include various indole derivatives, which are often used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving metabolic pathways and enzyme interactions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-indole-2-carboxylic acid involves its interaction with various molecular targets. For instance, it has been found to inhibit the strand transfer of integrase, an enzyme crucial for the replication of HIV-1. The indole nucleus chelates with two magnesium ions within the active site of integrase, thereby inhibiting its function . This mechanism highlights its potential as a scaffold for developing integrase inhibitors.
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxylic Acid: Another indole derivative with similar chemical properties but different biological activities.
Indole-2-carboxamide: Known for its antitubercular and antitumor activities.
Uniqueness: 1H-indole-2-carboxylic acid is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling experiments. This isotopic labeling allows for detailed studies of metabolic pathways and molecular interactions that are not possible with the non-labeled compound .
Eigenschaften
CAS-Nummer |
1216839-31-4 |
|---|---|
Molekularformel |
C9H7NO2 |
Molekulargewicht |
162.152 |
IUPAC-Name |
1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/i9+1 |
InChI-Schlüssel |
HCUARRIEZVDMPT-QBZHADDCSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)O |
Synonyme |
2-Carboxyindole-13C; 2-Indolylformic Acid-13C; NSC 16598-13C; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



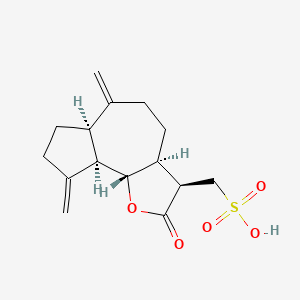
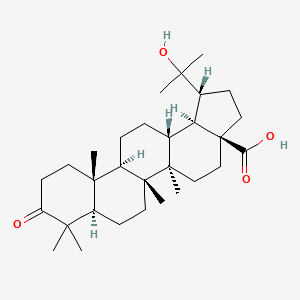
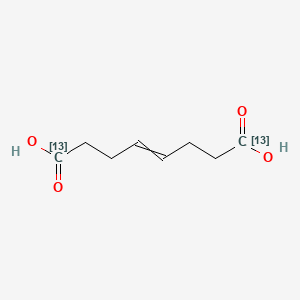
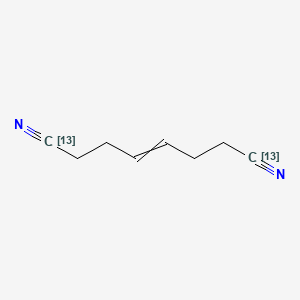
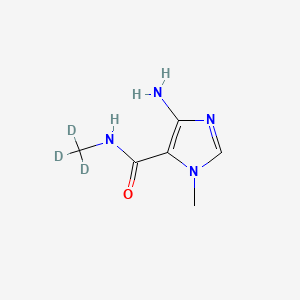
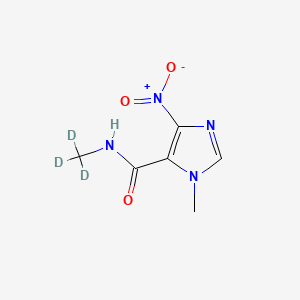
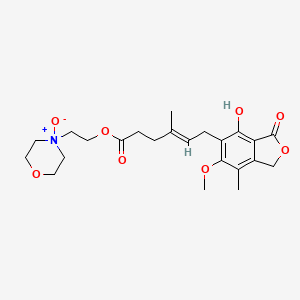
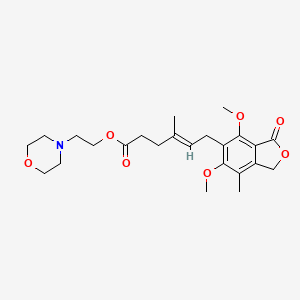
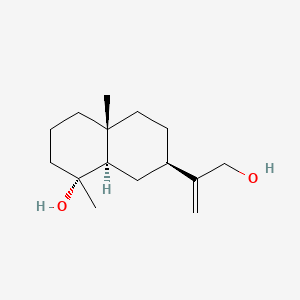
![3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine](/img/structure/B563838.png)
